molecular formula C6H7N5O B7781344 2-amino-8-methyl-3,7-dihydropurin-6-one

2-amino-8-methyl-3,7-dihydropurin-6-one

Cat. No.: B7781344
M. Wt: 165.15 g/mol
InChI Key: DJGMEMUXTWZGIC-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-3,7-dihydropurin-6-one (CAS: 30467-02-8), also referred to as 8-methylguanine, is a purine derivative structurally derived from guanine (2-amino-3,7-dihydropurin-6-one) by the substitution of a methyl group at the 8th position of the purine ring . Its molecular formula is C₆H₇N₅O, with a molecular weight of 165.15 g/mol (calculated based on guanine’s molecular weight of 151.13 g/mol plus 14.02 g/mol for the methyl group).

Properties

IUPAC Name

2-amino-8-methyl-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMEMUXTWZGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Farnesol can be synthesized through several methods, including the acid-catalyzed cyclization of geranyl acetone and the reduction of farnesyl acetate . The acid-catalyzed cyclization involves the use of strong acids like sulfuric acid or hydrochloric acid under controlled temperatures to facilitate the cyclization process. The reduction of farnesyl acetate typically employs reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions .

Industrial Production Methods: Industrial production of farnesol often involves the extraction from natural sources, such as essential oils. The extraction process includes steam distillation followed by purification steps like fractional distillation and crystallization to obtain pure farnesol. Additionally, biotechnological methods using genetically engineered microorganisms have been explored for the large-scale production of farnesol .

Chemical Reactions Analysis

Types of Reactions: Farnesol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Farnesal, farnesoic acid.

    Reduction: Farnesane.

    Substitution: Farnesyl halides

Scientific Research Applications

Farnesol has a wide range of scientific research applications:

Mechanism of Action

Farnesol is similar to other sesquiterpene alcohols, such as nerolidol and bisabolol . it has unique properties that distinguish it from these compounds:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Melting Point Biological Role/Impact
2-Amino-8-methyl-3,7-dihydropurin-6-one 8-CH₃, 2-NH₂ 165.15 >250°C (estimated) DNA alkylation, potential mutagen
Guanine (2-amino-3,7-dihydropurin-6-one) 2-NH₂ 151.13 >300°C Natural nucleobase, pairs with cytosine
8-Nitroguanine (2-amino-8-nitro-3,7-dihydropurin-6-one) 8-NO₂, 2-NH₂ 196.12 Not reported Oxidative DNA damage marker, pro-mutagenic
8-Chlorohypoxanthine (8-chloro-3,7-dihydropurin-6-one) 8-Cl, no 2-NH₂ 158.56 Not reported Intermediate in nucleotide synthesis
2,8-Diamino-3,7-dihydropurin-6-one 2-NH₂, 8-NH₂ 152.14 Not reported Potential antiviral/antitumor agent
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one 8-(4-NO₂C₆H₄) 271.22 Not reported Photocatalysis research, electron-deficient purine
Hypoxanthine (3,7-dihydropurin-6-one) No 2-NH₂ 136.11 150–160°C Metabolic intermediate in purine salvage pathway

Detailed Research Findings

Electronic and Steric Effects

  • 8-Methylguanine : The methyl group at position 8 introduces steric hindrance, destabilizing Watson-Crick base pairing. This leads to mispairing with thymine instead of cytosine, a mechanism linked to mutagenesis .
  • 8-Nitroguanine: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density at the purine ring. This enhances reactivity with nucleophiles, contributing to oxidative stress-induced DNA damage .
  • 8-Chlorohypoxanthine : The electronegative chlorine atom at position 8 increases hydrophobicity, making it a useful intermediate in synthetic nucleotide chemistry .

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